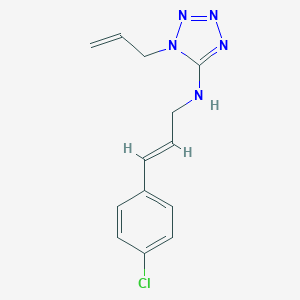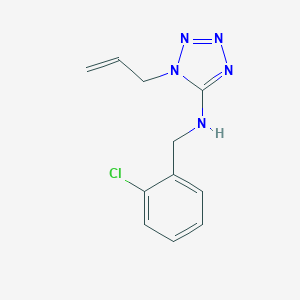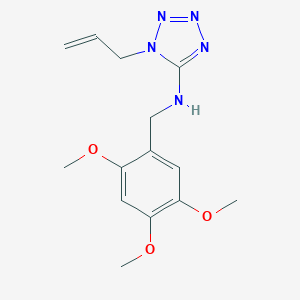![molecular formula C18H21NO3 B276658 N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BPAP belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.
Mécanisme D'action
The exact mechanism of action of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine is not fully understood, but it is believed to act as a dopamine receptor agonist. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has been shown to increase the release of dopamine in the brain, which can lead to enhanced cognitive function and neuroprotection.
Biochemical and Physiological Effects:
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to enhanced cognitive function and neuroprotection. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine is that it is relatively easy to synthesize and can be produced in large quantities. This makes it a useful compound for laboratory experiments. However, one of the limitations of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine. One area of research could focus on its potential use in the treatment of Parkinson's disease. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has been shown to have neuroprotective effects and could potentially slow the progression of the disease. Another area of research could focus on the use of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine in the treatment of depression and ADHD. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has been shown to enhance cognitive function and could potentially be used as a treatment for these disorders. Finally, research could focus on the development of new compounds that are structurally similar to N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine but have improved therapeutic properties.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine involves the reaction of 4-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde with propylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization. The synthesis of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine is relatively simple and can be achieved through standard laboratory techniques.
Applications De Recherche Scientifique
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have neuroprotective effects and can enhance cognitive function. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine has also been studied for its potential use in the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
Propriétés
Nom du produit |
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C18H21NO3/c1-2-9-19-11-14-3-6-16(7-4-14)20-12-15-5-8-17-18(10-15)22-13-21-17/h3-8,10,19H,2,9,11-13H2,1H3 |
Clé InChI |
XDOCICKIOQVSCQ-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276575.png)
![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B276580.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)

![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)

![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)
![1-butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B276593.png)


![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)

